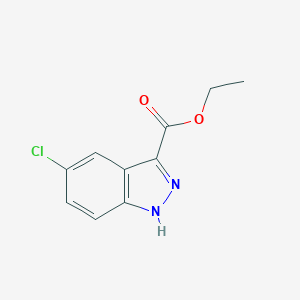
2,6-Diisopropyl-5,5-dimethyl-1,3-dioxan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diisopropyl-5,5-dimethyl-1,3-dioxan-4-ol, commonly known as DIPO, is a cyclic ether compound that has gained significant attention in recent years due to its unique chemical properties. DIPO is synthesized using a simple and efficient method, making it an ideal candidate for various scientific applications.
Wirkmechanismus
DIPO is a cyclic ether that has a unique structure, which allows it to interact with various chemical compounds. The mechanism of action of DIPO is not well understood, but it is believed to act as a hydrogen bond donor and acceptor, which enables it to form stable complexes with other molecules.
Biochemical and Physiological Effects:
DIPO has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-irritating to the skin and eyes. DIPO is also stable under normal conditions, making it an ideal solvent for various applications.
Vorteile Und Einschränkungen Für Laborexperimente
DIPO has several advantages for lab experiments, including its high purity level, stability, and low toxicity. Additionally, DIPO is an efficient solvent for the extraction and purification of various organic compounds. However, DIPO has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of DIPO. One potential application is the use of DIPO as a solvent for the extraction and purification of natural products from plants and other sources. Additionally, DIPO could be investigated for its potential use as a reagent in organic synthesis reactions. Finally, further research is needed to understand the mechanism of action of DIPO and its potential use in the production of pharmaceuticals and agrochemicals.
Conclusion:
In conclusion, DIPO is a cyclic ether compound that has gained significant attention in recent years for its unique chemical properties. DIPO is synthesized using a simple and efficient method and has several potential scientific applications. While the mechanism of action and biochemical effects of DIPO are not well understood, it has been found to be non-toxic and non-irritating. DIPO has several advantages for lab experiments, including its high purity level and stability, but also has some limitations, including its high cost and limited availability. There are several future directions for the study of DIPO, including its use as a solvent for the extraction and purification of natural products and its potential use as a reagent in organic synthesis reactions.
Synthesemethoden
DIPO is synthesized using a three-step process that involves the reaction of 2,6-diisopropylphenol with paraformaldehyde, followed by a reduction reaction using sodium borohydride. The final step involves the reaction of the intermediate product with acetic anhydride. This method yields DIPO with a high purity level of over 95%.
Wissenschaftliche Forschungsanwendungen
DIPO has been extensively studied for its potential use in various scientific applications. It has been found to be an effective solvent for the extraction and purification of various organic compounds. DIPO has also been used as a reagent in organic synthesis reactions, including the preparation of cyclic ethers, lactones, and lactams. Additionally, DIPO has been investigated for its potential use as a chemical intermediate in the production of pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
16889-18-2 |
|---|---|
Produktname |
2,6-Diisopropyl-5,5-dimethyl-1,3-dioxan-4-ol |
Molekularformel |
C12H24O3 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
5,5-dimethyl-2,6-di(propan-2-yl)-1,3-dioxan-4-ol |
InChI |
InChI=1S/C12H24O3/c1-7(2)9-12(5,6)11(13)15-10(14-9)8(3)4/h7-11,13H,1-6H3 |
InChI-Schlüssel |
ZMWJLHAYQAGTQE-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(C(OC(O1)C(C)C)O)(C)C |
Kanonische SMILES |
CC(C)C1C(C(OC(O1)C(C)C)O)(C)C |
Andere CAS-Nummern |
16889-18-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



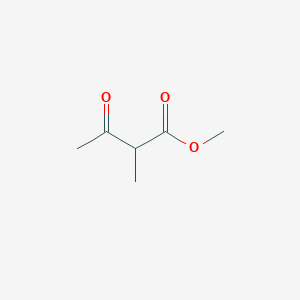
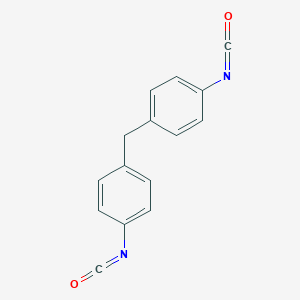

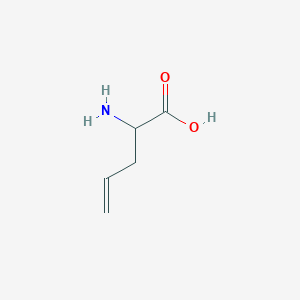
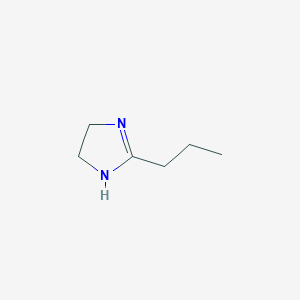
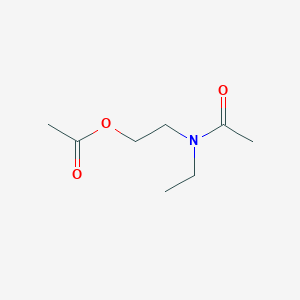


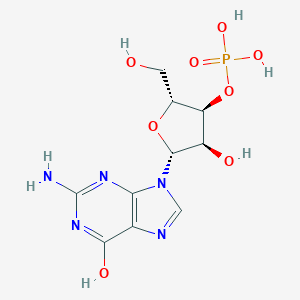
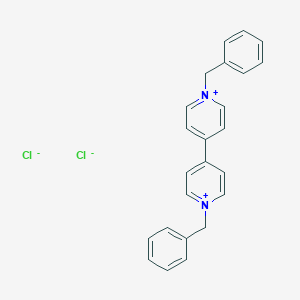

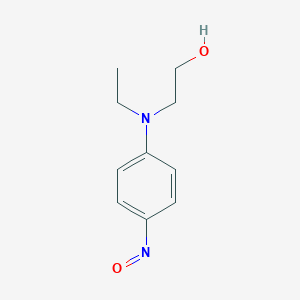
![Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B94380.png)
